molecular formula C22H25N3O B14738293 N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide CAS No. 6308-66-3

N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B14738293
CAS No.: 6308-66-3
M. Wt: 347.5 g/mol
InChI Key: DPMIPKAMLXKZFX-UHFFFAOYSA-N
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Description

N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C22H25N3O. It is known for its complex structure, which includes an indole moiety, a piperidine ring, and a benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylic acid with benzylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems and continuous flow reactors to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring and benzyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(2,3-dihydro-1H-indol-3-yl)methanamine
  • N-benzyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine
  • N-[1-(1H-Indol-3-yl)-meth-(Z)-ylidene]-N’-quinolin-2-yl-hydrazine
  • N-[1-(1H-Indol-3-yl)-2-propanyl]-1-benzofuran-2-carboxamide
  • N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide

Uniqueness

N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide stands out due to its unique combination of structural features, including the indole moiety, piperidine ring, and benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

6308-66-3

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H25N3O/c26-22(24-14-17-6-2-1-3-7-17)18-10-12-25(13-11-18)16-19-15-23-21-9-5-4-8-20(19)21/h1-9,15,18,23H,10-14,16H2,(H,24,26)

InChI Key

DPMIPKAMLXKZFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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